1,2-methylenedioxy-4-bromo-5-iodobenzene synonyms
1,2-methylenedioxy-4-bromo-5-iodobenzene synonyms
An In-depth Technical Guide to 1,2-Methylenedioxy-4-bromo-5-iodobenzene and Its Congeners
Abstract
This technical guide provides a comprehensive overview of 1,2-methylenedioxy-4-bromo-5-iodobenzene, a halogenated benzodioxole derivative of significant interest to the fields of medicinal chemistry and synthetic drug development. This document elucidates the compound's nomenclature, physicochemical properties, a detailed synthetic pathway with mechanistic insights, and its potential applications as a versatile chemical intermediate. Furthermore, it outlines robust analytical methods for its characterization and validation, alongside essential safety and handling protocols. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this and related scaffolds in the design and synthesis of novel bioactive molecules.
Nomenclature and Physicochemical Profile
The precise identification of a chemical entity is paramount for reproducible scientific research. 1,2-Methylenedioxy-4-bromo-5-iodobenzene is known by several synonyms, and its core properties are summarized below. The benzodioxole (or methylenedioxybenzene) moiety is a common structural motif in various biologically active compounds.[1] The strategic placement of bromo and iodo groups on this scaffold provides two distinct and reactive handles for further chemical modification, making it a valuable building block in multi-step syntheses.
Chemical Identifiers and Synonyms
The nomenclature for this compound can vary depending on the system used. The following table consolidates its primary identifiers and synonyms.
| Identifier Type | Value | Source |
| IUPAC Name | 5-Bromo-4-iodo-1,3-benzodioxole | |
| Synonym | 5-bromo-4-iodobenzo[d][2][3]dioxole | |
| Synonym | 1,2-methylenedioxy-4-bromo-5-iodobenzene | User Topic |
| Molecular Formula | C₇H₄BrIO₂ | |
| MDL Number | MFCD27756694 |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and its appropriate handling and storage conditions.
| Property | Value | Source |
| Molecular Weight | 326.92 g/mol | |
| Appearance | Expected to be a solid at room temperature | Inferred |
| InChI | 1S/C7H4BrIO2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2H,3H2 | |
| InChIKey | MTIAJPVXZKADMH-UHFFFAOYSA-N | |
| Canonical SMILES | C1=C2C(=CC(=C1Br)I)OCO2 | N/A |
Synthesis and Mechanistic Rationale
The synthesis of 1,2-methylenedioxy-4-bromo-5-iodobenzene is not commonly detailed in literature as a final product but can be logically achieved via a two-step process starting from the commercially available 1,2-methylenedioxybenzene (also known as 1,3-benzodioxole). The strategy involves sequential electrophilic aromatic substitution, leveraging the directing effects of the methylenedioxy group.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Step 1: Regioselective Bromination
Protocol:
-
To a solution of 1,2-methylenedioxybenzene (1.0 eq.) in a suitable solvent such as chloroform or acetonitrile, add N-bromosuccinimide (NBS) (1.05 eq.).[2][4]
-
Stir the mixture at room temperature or under gentle reflux for several hours until TLC analysis indicates complete consumption of the starting material.[4]
-
Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.[4]
-
Wash the organic phase with an aqueous solution of sodium hydroxide and then with water.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 4-bromo-1,2-methylenedioxybenzene.[4] The product is often a clear yellow-orange liquid and can be purified further by distillation if necessary.[2]
Mechanistic Insight: The methylenedioxy group is an ortho-, para-directing activator for electrophilic aromatic substitution due to the electron-donating resonance effect of the oxygen atoms. Bromination occurs preferentially at the para position (position 4) relative to one of the oxygens, which is sterically less hindered than the ortho positions. NBS is a convenient and selective source of electrophilic bromine.[4]
Step 2: Directed Iodination
Protocol:
-
Dissolve the 4-bromo-1,2-methylenedioxybenzene intermediate (1.0 eq.) in a solvent mixture, often containing a strong acid like trifluoroacetic acid (TFA) to activate the iodinating agent.
-
Add N-iodosuccinimide (NIS) (1.1 eq.) portion-wise to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by HPLC or TLC.
-
Quench the reaction by pouring it into a mixture of ice water and a reducing agent (e.g., aqueous sodium thiosulfate) to consume any unreacted iodine.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting solid by recrystallization or column chromatography to obtain the final product, 1,2-methylenedioxy-4-bromo-5-iodobenzene.
Mechanistic Insight: In the second step, the aromatic ring is now substituted with both an activating methylenedioxy group and a deactivating (but ortho-, para-directing) bromo group. The powerful activating effect of the methylenedioxy group dominates, directing the incoming electrophile (I⁺ from NIS). The position ortho to the bromo group and meta to the other oxygen (position 5) is the most electronically favorable and sterically accessible site for iodination.
Applications in Research and Drug Development
Halogenated aromatic compounds are fundamental building blocks in modern pharmaceutical synthesis.[5] The bromo and iodo substituents on the 1,2-methylenedioxy-4-bromo-5-iodobenzene scaffold serve as versatile functional handles for a variety of cross-coupling reactions.
-
Cross-Coupling Reactions: The distinct reactivities of the C-Br and C-I bonds allow for selective and sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed reactions, enabling the introduction of a substituent at the 5-position while leaving the 4-bromo position intact for a subsequent transformation. This stepwise functionalization is a powerful strategy for building molecular complexity.[5]
-
Scaffold for Bioactive Molecules: The 3,4-methylenedioxybenzene scaffold is present in numerous natural products and synthetic drugs, known to interact with various biological targets.[1] By using this di-halogenated intermediate, medicinal chemists can rapidly generate libraries of novel compounds for screening in drug discovery programs targeting areas such as oncology, neurology, and infectious diseases.[5]
-
Analytical Standards: Related compounds, such as 1,2-dibromo-4,5-methylenedioxybenzene, are used as analytical reference standards, particularly in forensic applications related to the synthesis of controlled substances.[6]
Analytical Validation Protocol
Confirming the identity and purity of the synthesized product is a critical step. A combination of chromatographic and spectroscopic techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is ideal for assessing the purity of the final compound and for monitoring reaction progress.[7]
Methodology:
-
Instrumentation: HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[7]
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: Monitor at a wavelength where the chromophore absorbs, typically around 280-300 nm.
-
Sample Preparation: Dissolve a small amount of the sample in acetonitrile or methanol to a concentration of ~1 mg/mL.
-
Validation: Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram. The identity can be confirmed by comparing the retention time to a known standard if available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information, confirming the connectivity of atoms.
-
¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic protons and the methylene protons of the dioxole ring. The substitution pattern will result in a specific splitting pattern for the aromatic protons, confirming the regiochemistry of the halogenation.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of carbon signals, with chemical shifts indicative of the aromatic and methylene carbons.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound.
-
Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).
-
Expected Result: The mass spectrum should display a molecular ion peak (or M+H⁺) corresponding to the calculated molecular weight (326.92). The isotopic pattern will be characteristic of a molecule containing one bromine atom and one iodine atom, providing definitive confirmation of elemental composition.
Hazard Assessment and Safe Handling
While a specific Safety Data Sheet (SDS) for 1,2-methylenedioxy-4-bromo-5-iodobenzene is not widely available, data from its mono-brominated precursor, 4-bromo-1,2-(methylenedioxy)benzene (CAS 2635-13-4), provides a strong basis for hazard assessment.
Summary of Hazards
-
Skin Corrosion/Irritation: Causes skin irritation (Category 2).[3][8] Avoid all contact with skin.[3]
-
Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2).[3][8]
-
Target Organ Toxicity: May cause respiratory irritation (STOT Single Exposure, Category 3).[8]
-
Ingestion: May be harmful if swallowed.[3]
Recommended Safe Handling Protocols
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors or dust.[3][9]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe mist, vapors, or spray.[3]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[3][9] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]
Conclusion
1,2-Methylenedioxy-4-bromo-5-iodobenzene is a highly functionalized synthetic intermediate with significant potential in drug discovery and development. Its di-halogenated nature allows for selective, stepwise modifications, making it an attractive starting point for the synthesis of complex molecular architectures. Understanding its synthesis, analytical characterization, and safe handling procedures, as outlined in this guide, is essential for researchers aiming to exploit the chemical utility of this valuable compound.
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